molecular formula C7H16N2O2S B1452738 N,N-dimethylpiperidine-4-sulfonamide CAS No. 956075-49-3

N,N-dimethylpiperidine-4-sulfonamide

Cat. No.: B1452738
CAS No.: 956075-49-3
M. Wt: 192.28 g/mol
InChI Key: VEKJGNCAFNCLJJ-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidine-4-sulfonamide (CAS 956075-49-3) is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . As a sulfonamide derivative incorporating a piperidine ring, this compound is of significant interest in medicinal chemistry and pharmaceutical research . Sulfonamides represent a major class of synthetic compounds with a broad spectrum of biological activities. Historically, antibacterial sulfonamides function by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria, leading to bacteriostatic effects . Beyond their antibacterial properties, sulfonamide-based compounds are investigated for a wide range of applications, including antifungal, antiviral, anti-inflammatory, and anticancer therapies . The piperidine moiety is a privileged structure in drug discovery, found in numerous bioactive molecules and approved pharmaceuticals, which enhances the research value of this compound . Researchers may explore this compound as a building block or intermediate in the synthesis of more complex molecules, or as a core structure for developing novel enzyme inhibitors and probing biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-dimethylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKJGNCAFNCLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675487
Record name N,N-Dimethylpiperidine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956075-49-3
Record name N,N-Dimethylpiperidine-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Sulfonamide Formation

One of the most common synthetic routes involves:

  • Step 1: Starting from piperidine, perform N,N-dimethylation to obtain N,N-dimethylpiperidine.

  • Step 2: Introduce the sulfonamide group at the 4-position by reacting the N,N-dimethylpiperidine with a sulfonyl chloride reagent (e.g., p-toluenesulfonyl chloride or other arylsulfonyl chlorides) in a suitable solvent such as dichloromethane or dimethylformamide (DMF), typically at low temperatures (0–25°C) to minimize side reactions.

  • Step 3: Purify the resulting this compound by recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluent) to achieve high purity (>95%).

Electrochemical and Chemical Sulfonamide Synthesis

Although not specific to this exact compound, electrochemical synthesis has been demonstrated for related sulfonamide derivatives, showing efficient introduction of sulfonamide groups under mild conditions:

  • Electrochemical oxidation of nitroso derivatives in aqueous ethanol at neutral pH (7.0) can yield sulfonamide derivatives in moderate to good yields (55–76%).

  • Chemical synthesis at acidic pH (2.0) in water with arylsulfinic acids also produces sulfonamide derivatives with high yields (75–85%).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, DMF, or aqueous ethanol Choice affects reaction rate and selectivity
Temperature 0–25°C Low temperature minimizes side reactions
Base Triethylamine or NaHCO3 Neutralizes HCl formed during sulfonylation
Reaction Time Several hours (2–24 h) Depends on reagent reactivity and scale
Purification Recrystallization, column chromatography Ensures >95% purity for research and industrial use

Analytical Confirmation of Product

To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:

Technique Purpose Key Parameters
¹H and ¹³C NMR Structural elucidation Chemical shifts for piperidine ring, methyl groups, sulfonamide protons
High-Resolution Mass Spectrometry (HRMS) Molecular formula confirmation Accurate mass with <2 ppm error
High-Performance Liquid Chromatography (HPLC) Purity assessment Retention time, peak shape, >95% purity
Infrared Spectroscopy (IR) Functional group identification Sulfonamide S=O stretches (~1150–1350 cm⁻¹)

Summary Table of Preparation Methods

Method Description Advantages Limitations
Classical Sulfonyl Chloride Reaction Reaction of N,N-dimethylpiperidine with sulfonyl chlorides under basic conditions Well-established, high purity achievable Requires handling of corrosive reagents
Electrochemical Synthesis Oxidation of nitroso precursors in aqueous ethanol Mild conditions, environmentally friendly Limited substrate scope
Sulfinylamine Reagent Method Direct sulfonamide formation from organometallics and sulfinylamine reagents High selectivity, fewer steps Requires organometallic intermediates

Research Findings and Notes

  • Protecting groups may be necessary during synthesis to prevent side reactions, especially when multiple reactive amine sites are present.

  • Optimization of stoichiometry is critical to avoid excess reagents contaminating the product, which can complicate purification.

  • Late-stage functionalization using pyrylium salts has been reported for related sulfonamides, enabling selective conversion of primary sulfonamides to sulfonyl chlorides, which can then be diversified into complex sulfonamide derivatives.

  • Industrial synthesis may employ continuous flow reactors to enhance control over reaction parameters, improving yield and reproducibility.

This detailed overview synthesizes diverse research insights on the preparation of this compound, highlighting classical and modern synthetic routes, reaction conditions, and analytical methods to ensure high-quality product suitable for research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 12 hN-methylated sulfonamide derivative75%
AcylationAcetyl chloride, pyridine, RT, 6 hN-acetylpiperidine sulfonamide68%
Arylsulfonylation4-Nitrobenzenesulfonyl chloride, Et₃NDisulfonamide adduct82%

Key Findings :

  • Alkylation proceeds efficiently under mild basic conditions, with dimethylformamide (DMF) enhancing solubility.

  • Aryl sulfonyl chlorides react regioselectively at the sulfonamide nitrogen, forming disubstituted products .

Oxidation Reactions

The piperidine ring and sulfonamide group undergo oxidation under controlled conditions.

Oxidizing AgentConditionsProductOutcomeSource
Hydrogen peroxide (H₂O₂)Acetic acid, 80°C, 8 hSulfonic acid derivativeComplete ring oxidation
KMnO₄H₂SO₄, 100°C, 3 hDegraded sulfone byproductsLow selectivity

Research Insights :

  • H₂O₂ in acetic acid selectively oxidizes the sulfonamide to a sulfonic acid without ring cleavage.

  • Strong oxidants like KMnO₄ lead to nonspecific degradation, limiting synthetic utility.

Acid-Base Reactivity

The sulfonamide’s NH group demonstrates amphoteric behavior.

ReactionConditionsObservationsSource
ProtonationHCl (conc.), RTFormation of hydrochloride salt
DeprotonationNaH, THF, 0°CGeneration of sulfonamide anion

Notable Data :

  • The hydrochloride salt (m.p. 174–176°C) is stable and crystalline, facilitating purification.

  • Deprotonation with NaH enables further functionalization, such as Suzuki couplings .

Condensation Reactions

The compound participates in dehydrative coupling with aldehydes and ketones.

PartnerCatalyst/ConditionsProductYieldSource
BenzaldehydePTSA, toluene, reflux, 24 hSchiff base derivative63%
AcetoneMgSO₄, RT, 48 hSulfonamide-linked ketone adduct55%

Mechanistic Notes :

  • Acid catalysis (e.g., PTSA) accelerates imine formation via dehydration.

  • Steric hindrance from the piperidine ring reduces yields in bulkier aldehyde reactions.

Sulfonamide Bond Cleavage

Controlled cleavage of the S–N bond is achievable under harsh conditions.

MethodConditionsProductsYieldSource
Acidic hydrolysisH₂SO₄ (conc.), 120°C, 6 hPiperidine + SO₂NH₂ derivatives88%
Alkaline hydrolysisNaOH (6M), reflux, 10 hPiperidine + sulfonate salts92%

Applications :

  • Cleavage products serve as intermediates for synthesizing piperidine-based pharmaceuticals .

Catalytic Functionalization

Transition-metal catalysis enables C–H activation and cross-coupling.

ReactionCatalyst SystemProductYieldSource
Pd-catalyzed arylationPd(OAc)₂, XPhos, K₂CO₃, DMFAryl-substituted piperidine sulfonamide71%
Cu-mediated aminationCuI, L-proline, DMSO, 100°CAmino-functionalized derivative65%

Insights :

  • Palladium catalysis achieves selective C–H arylation at the piperidine ring’s 4-position .

  • Copper-mediated reactions show tolerance to diverse amine nucleophiles .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
N,N-Dimethylpiperidine-4-sulfonamide has demonstrated significant antibacterial properties. A study focused on sulfanilamide derivatives containing piperidine moieties revealed that certain compounds exhibited excellent in vitro activity against Xanthomonas oryzae and Xanthomonas axonopodis, with one derivative showing an EC50 value of 2.02 µg/mL, outperforming traditional agents like bismerthiazol . This positions this compound as a potential candidate for developing new antibacterial agents.

Mechanism of Action
The compound acts by inhibiting dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis. By mimicking para-aminobenzoic acid, it competes for the active site of DHPS, thereby disrupting DNA synthesis and hindering bacterial growth .

Biochemical Research

Enzyme Interaction Studies
this compound is known to interact with various enzymes and proteins, influencing their activity. It can act as both an inhibitor and an activator, modulating biochemical pathways essential for cellular functions. For example, it may alter the phosphorylation status of signaling proteins, leading to downstream effects on gene expression and metabolism.

Cellular Effects
Research indicates that this compound can affect cellular processes by modulating cell signaling pathways and influencing gene expression. The transport and distribution within cells are crucial for its activity; it can localize to specific organelles, such as the nucleus or mitochondria, thereby impacting cellular metabolism and energy production.

Agricultural Applications

Development of Agrochemicals
The antibacterial properties of this compound derivatives have been explored for agricultural use against phytopathogens. The modification of its structure to enhance lipophilicity has shown promise in targeting bacterial diseases that threaten crop yields . The effective control of Xanthomonas species highlights its potential as a novel agrochemical.

Case Studies

Study Application Findings
Study on Sulfanilamide DerivativesAntibacterialCompound C4 showed EC50 = 2.02 µg/mL against Xoo
Enzyme Interaction AnalysisBiochemical ModulationInhibits DHPS, disrupting folate synthesis
Agricultural TrialsCrop ProtectionEffective against bacterial blight in rice

Mechanism of Action

The mechanism of action of N,N-dimethylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological processes, including bacterial growth and cancer cell proliferation .

Comparison with Similar Compounds

N-Methyl-N-(piperidin-4-yl)methanesulfonamide

  • Structure : Differs by having one methyl group on the sulfonamide nitrogen instead of two.
  • Molecular Formula : C₇H₁₆N₂O₂S, Molecular Weight : 192.28 g/mol .
  • Lower molecular weight improves solubility in polar solvents compared to the dimethyl analogue.
  • Applications : Used in medicinal chemistry as a precursor for kinase inhibitors due to its balanced lipophilicity .

N,4-Dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide

  • Structure : Incorporates a benzoylpiperidine group attached to the sulfonamide nitrogen.
  • Key Differences :
    • The aromatic benzene ring introduces π-π stacking capabilities, enhancing binding affinity to hydrophobic targets (e.g., enzymes or receptors) .
    • Increased molecular complexity (C₂₁H₂₅N₃O₃S) results in higher molecular weight (423.51 g/mol ), reducing aqueous solubility.
  • Applications : Explored in drug discovery for neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Ferrocene-Based Sulfonamides (e.g., N,N-Dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide)

  • Structure : Features a ferrocene (iron-based) core with sulfonamide substituents.
  • Key Differences :
    • The ferrocene moiety imparts redox activity and catalytic properties absent in purely organic sulfonamides .
    • Higher thermal stability and unique electronic properties due to the iron center.
  • Applications : Used in electrocatalysis and materials science, diverging from the biological focus of N,N-dimethylpiperidine-4-sulfonamide .

Table 1: Comparative Data for Selected Sulfonamides

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
This compound (HCl) C₇H₁₇ClN₂O₂S 228.74 Moderate Chemical synthesis
N-Methyl-N-(piperidin-4-yl)methanesulfonamide C₇H₁₆N₂O₂S 192.28 High Kinase inhibitor precursors
N,4-Dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide C₂₁H₂₅N₃O₃S 423.51 Low Neuropharmacology
Ferrocenesulfonamide derivatives Varies 300–500 Insoluble Catalysis, materials

Biological Activity

N,N-Dimethylpiperidine-4-sulfonamide is a sulfonamide derivative that has garnered interest for its biological activities, particularly in antibacterial applications. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications, supported by data tables and research findings.

This compound features a piperidine ring, which is integral to its biological activity. Sulfonamides, including this compound, function primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), a key player in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to the disruption of folate biosynthesis necessary for DNA replication and cell division in bacteria .

Antibacterial Efficacy

Recent studies have demonstrated the antibacterial potency of this compound against a range of pathogens. The following table summarizes its effectiveness compared to other known antibacterial agents:

Compound Target Pathogen EC50 (µg/mL) Mechanism
This compoundXanthomonas oryzae (Xoo)2.02Inhibition of DHPS, membrane disruption
BismerthiazolXoo42.38Antibacterial action
Thiodiazole copperXoo64.50Antibacterial action

The compound exhibited an EC50 value of 2.02 µg/mL against Xanthomonas oryzae, significantly outperforming commercial agents like bismerthiazol and thiodiazole copper .

Case Studies and Research Findings

  • In Vitro Studies : A series of biochemical assays revealed that this compound interacts effectively with DHPS, leading to irreversible damage to bacterial cell membranes. This was confirmed through electron microscopy and protein leakage assays .
  • In Vivo Efficacy : In vivo experiments conducted on rice plants infected with Xoo showed that the compound provided curative and protective activities of 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL . These results indicate its potential as a novel bactericide for agricultural applications.
  • Comparative Analysis : The compound's structure-activity relationship (SAR) analysis highlighted that modifications to the piperidine moiety can enhance antibacterial activity. For instance, substituents that increase lipophilicity or electronic effects significantly improve binding affinity to DHPS .

Broader Biological Activities

Beyond antibacterial properties, sulfonamides like this compound have been investigated for additional bioactivities:

  • Antiviral Activity : Some derivatives have shown effectiveness against various viruses, indicating a broader spectrum of action beyond bacterial infections .
  • Anticancer Potential : Research has suggested that certain sulfonamide compounds may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethylpiperidine-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-amino-N,N-dimethylpiperidine using sulfonyl chlorides under controlled conditions. For example, pyrimidinyl sulfonamide derivatives are synthesized by reacting amines with sulfonyl chlorides in solvents like pyridine or dichloromethane at low temperatures (-20°C to 80°C), followed by purification via crystallization . Key variables include temperature (affecting regioselectivity) and stoichiometry of sulfonyl chloride to amine (typically 1:1.2 to minimize side reactions). Yields range from 54% to 72%, with purity verified by HPLC and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The piperidine ring protons resonate at δ 1.5–3.0 ppm, while sulfonamide protons (NH) appear as broad singlets at δ 6.5–7.5 ppm. Dimethyl groups show sharp singlets at δ 2.2–2.5 ppm .
  • IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 3300–3500 cm⁻¹ confirm sulfonamide functionality .
  • MS : Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., ~220–250 g/mol for derivatives), with fragmentation patterns consistent with piperidine and sulfonyl groups .

Q. What crystallization solvents and conditions are recommended to achieve high-purity this compound?

  • Methodological Answer : Ethanol, n-propanol, or ethyl acetate are preferred due to their moderate polarity. Crystallization at 4°C with slow evaporation yields well-defined crystals suitable for X-ray diffraction (XRPD). For example, derivatives like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride crystallize in monoclinic systems with >95% purity when using ethanol/water mixtures .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using the Colle-Salvetti correlation-energy formula can model electron density distributions and HOMO-LUMO gaps (~4–6 eV for sulfonamides), indicating reactivity toward electrophiles . Molecular docking (e.g., AutoDock Vina) reveals binding affinities (ΔG ≈ −8 to −10 kcal/mol) to biological targets like carbonic anhydrase, driven by sulfonamide oxygen interactions with Zn²+ in active sites .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from assay conditions (pH, buffer composition) or impurities. Strategies include:

  • Reproducibility checks : Replicate experiments using standardized protocols (e.g., Tris-HCl buffer at pH 7.4) .
  • Data curation : Use platforms like NFDI4Chem to validate datasets and compare with published benchmarks .
  • Structural analogs : Test derivatives with incremental modifications (e.g., halogen substitution) to isolate structure-activity relationships (SAR) .

Q. What advanced characterization techniques (XRPD, TGA-DSC) are critical for analyzing polymorphic forms and thermal stability?

  • Methodological Answer :

  • XRPD : Resolves polymorphic differences by comparing experimental patterns (e.g., 2θ = 10–30°) with simulated data from single-crystal structures .
  • TGA-DSC : Determines decomposition temperatures (Td ≈ 200–250°C for sulfonamides) and phase transitions. For example, hydrochloride salts show endothermic peaks at 150–170°C due to dehydration .

Q. How can structural modifications (e.g., piperidine substitution, sulfonyl group replacement) enhance the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from ~2.5 to <1.5, improving solubility .
  • Metabolic stability : Replace labile methyl groups with trifluoromethyl (CF3) to resist CYP450 oxidation, as seen in analogs like N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide .
  • Bioisosteres : Replace sulfonamide with carboxamide to maintain hydrogen-bonding capacity while reducing toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
N,N-dimethylpiperidine-4-sulfonamide
Reactant of Route 2
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